

# Commercial Sources for Synthetic **Atriopeptin Analog I** and Related Peptides

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## Compound of Interest

Compound Name: *atriopeptin analog I*

Cat. No.: *B1167161*

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For researchers, scientists, and drug development professionals seeking synthetic atriopeptin analogs for their studies, several commercial suppliers offer a range of related peptides. While the availability of "**atriopeptin analog I**" may require a specific inquiry, various forms of atrial natriuretic peptides (ANP) and other atriopeptin analogs are readily available. The primary method for producing these peptides is solid-phase peptide synthesis, which allows for high purity and the incorporation of modifications to enhance stability or bioactivity.<sup>[1]</sup>

| Supplier                 | Product Name                                     | CAS Number    | Purity                         | Available Quantities        | Notes   |
|--------------------------|--|---------------|--------------------------------|-----------------------------|---|
| Smolecule                | Atriopeptin analog I                             | 117038-68-3   | Not specified                  | Inquiry                     | Exclusively for research purposes.[1]                   |
| Biomatik                 | Synthetic Human Atrial Natriuretic Peptide (ANP) | Not specified | >90% by SDS-PAGE               | 50µg, 100µg, 1mg            | For Research Use Only.[2]                               |
| Cloud-Clone Corp.        | Synthetic Atrial Natriuretic Peptide (ANP)       | Not specified | >90%                           | 10µg, 50µg, 200µg, 1mg, 5mg | For Research Use Only.[3]                               |
| MyBioSource              | Atriopeptin II Peptide                           | Not specified | ~95% (Highly Purified by HPLC) | 1mg, 5x1mg                  | For metabolic research studies.[4]                      |
| Echelon Biosciences      | Atriopeptin III, rat                             | 90052-57-6    | Not specified                  | Not specified               | A potent natriuretic/diuretic agent and vasodilator.[5] |
| United States Biological | Atriopeptin 3 Analog                             | Not specified | ~95% (HPLC)                    | 200µg                       | For Research Use Only.[6]                               |

## Application Notes and Protocols

### Application Note 1: In Vitro Inhibition of Human Red Blood Cell Ca<sup>2+</sup>-ATPase Activity

Introduction:

Atriopeptin I has been shown to inhibit the activity of Ca<sup>2+</sup>-ATPase in human red blood cell membranes in a concentration-dependent manner. This assay can be used to investigate the structure-activity relationship of atriopeptin analogs and their effects on calcium signaling pathways. The inhibitory action on the Ca<sup>2+</sup>-ATPase, a calcium pump-associated enzyme, may be relevant to the physiological effects of atriopeptins in tissues such as the kidney.[7][8]

#### Quantitative Data:

| Atriopeptin I Concentration (M) | % Inhibition of Ca <sup>2+</sup> -ATPase Activity |
|---------------------------------|---|
| 10 <sup>-8</sup>                | Progressive Inhibition                            |
| 10 <sup>-7</sup>                | Progressive Inhibition                            |
| 10 <sup>-6</sup>                | Up to 20%   |

Data is based on studies of atriopeptin I (residues 127-147 of rat prepro-ANF sequence) on human red blood cell membrane Ca<sup>2+</sup>-ATPase.[7][8]

#### Experimental Protocol: Ca<sup>2+</sup>-ATPase Inhibition Assay

- Preparation of Human Red Blood Cell Membranes:
  - Obtain fresh human blood in heparinized tubes.
  - Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
  - Wash the RBC pellet three times with isotonic saline solution (0.9% NaCl).
  - Lyse the RBCs by adding a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4).
  - Centrifuge at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).
  - Wash the membranes repeatedly with the hypotonic buffer until they are white.
  - Resuspend the membranes in a suitable buffer for the assay.
- Ca<sup>2+</sup>-ATPase Activity Assay:

- The assay mixture should contain:
  - RBC membranes (approximately 100 µg of protein).
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - CaCl<sub>2</sub> (to achieve a desired free Ca<sup>2+</sup> concentration, typically in the micromolar range).
  - ATP (the substrate, typically 1-3 mM).
  - Atriopeptin I at various concentrations (e.g., 10<sup>-8</sup> M to 10<sup>-6</sup> M).
- Pre-incubate the membranes with Atriopeptin I for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding ATP.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution like trichloroacetic acid (TCA).
- Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).
- Calculate the specific activity of Ca<sup>2+</sup>-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by Atriopeptin I compared to a control without the peptide.

#### Experimental Workflow for Ca<sup>2+</sup>-ATPase Inhibition Assay

## References

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